REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH:8]2[CH2:9][CH2:10]2)[n:4][n:5]([CH3:7])[cH:6]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:11][CH2:12][CH2:13][CH2:14][Li:15].[CH:16]([O:17][B:20]1[O:21][C:22]([CH3:27])([CH3:28])[C:23]([CH3:25])([CH3:26])[O:24]1)([CH3:18])[CH3:19]>>[c:2]1([B:20]2[O:21][C:22]([CH3:27])([CH3:28])[C:23]([CH3:25])([CH3:26])[O:24]2)[c:3]([CH:8]2[CH2:9][CH2:10]2)[n:4][n:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(Br)c(C2CC2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OB1OC(C)(C)C(C)(C)O1
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Name
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Type
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product
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Smiles
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Cn1cc(B2OC(C)(C)C(C)(C)O2)c(C2CC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |